buforin II

Antimicrobial Peptide Histone H2A Broad-Spectrum Activity

Buforin II is a 21-amino acid polycationic antimicrobial peptide derived from buforin I, a protein originally isolated from the stomach tissue of the Asian toad Bufo bufo gargarizans. The peptide shares complete sequence identity with the N-terminal region of histone H2A that interacts directly with nucleic acids.

Molecular Formula C106H184N40O26
Molecular Weight 2434.8 g/mol
Cat. No. B15567260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebuforin II
Molecular FormulaC106H184N40O26
Molecular Weight2434.8 g/mol
Structural Identifiers
InChIInChI=1S/C106H184N40O26/c1-53(2)42-69(131-79(152)48-126-83(153)58(11)129-84(154)63(28-19-37-122-103(112)113)134-94(164)74(50-147)143-95(165)75(51-148)142-87(157)66(31-22-40-125-106(118)119)136-97(167)80(109)59(12)149)90(160)135-67(33-34-77(108)150)88(158)141-73(45-60-24-14-13-15-25-60)100(170)146-41-23-32-76(146)96(166)145-81(56(7)8)98(168)127-49-78(151)130-62(27-18-36-121-102(110)111)89(159)144-82(57(9)10)99(169)140-72(46-61-47-120-52-128-61)93(163)133-65(30-21-39-124-105(116)117)86(156)138-71(44-55(5)6)92(162)139-70(43-54(3)4)91(161)132-64(29-20-38-123-104(114)115)85(155)137-68(101(171)172)26-16-17-35-107/h13-15,24-25,47,52-59,62-76,80-82,147-149H,16-23,26-46,48-51,107,109H2,1-12H3,(H2,108,150)(H,120,128)(H,126,153)(H,127,168)(H,129,154)(H,130,151)(H,131,152)(H,132,161)(H,133,163)(H,134,164)(H,135,160)(H,136,167)(H,137,155)(H,138,156)(H,139,162)(H,140,169)(H,141,158)(H,142,157)(H,143,165)(H,144,159)(H,145,166)(H,171,172)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)/t58-,59-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,80-,81-,82-/m0/s1
InChIKeyUKVZSPHYQJNTOU-IVBHRGSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buforin II: Histone H2A-Derived Antimicrobial Peptide with Intracellular Nucleic Acid Targeting


Buforin II is a 21-amino acid polycationic antimicrobial peptide derived from buforin I, a protein originally isolated from the stomach tissue of the Asian toad Bufo bufo gargarizans [1]. The peptide shares complete sequence identity with the N-terminal region of histone H2A that interacts directly with nucleic acids [2]. Unlike many α-helical antimicrobial peptides that exert their effects through membrane disruption, buforin II translocates across bacterial membranes without causing lysis and binds intracellular DNA and RNA to inhibit cellular functions [3]. This distinct mechanism underpins its broad-spectrum activity against Gram-positive and Gram-negative microorganisms.

Why Buforin II Cannot Be Interchanged with Magainin 2 or Other α-Helical Membrane-Disrupting Antimicrobial Peptides


Although buforin II shares structural similarity with linear amphipathic α-helical antimicrobial peptides such as magainin 2, its mechanism of action is fundamentally distinct [1]. Magainin 2 and related peptides exert their bactericidal effect primarily through membrane pore formation and lysis, whereas buforin II translocates across the bacterial membrane without causing permeabilization and accumulates intracellularly to bind nucleic acids [2]. This mechanistic divergence translates into measurable differences in membrane activity, DNA binding affinity, and cytotoxicity profiles that preclude simple substitution. Selecting a generic α-helical AMP based solely on structural classification risks disregarding critical performance parameters relevant to experimental or therapeutic applications, including differential activity against resistant strains and reduced hemolytic potential [3].

Quantitative Differentiation of Buforin II from Its Closest Analogs: A Procurement-Oriented Evidence Guide


Direct Potency Comparison: Buforin II Demonstrates Superior Antimicrobial Activity Relative to Buforin I

Buforin II, a 21-amino acid peptide derived from buforin I, exhibits more potent antimicrobial activities than its parent peptide buforin I against a broad spectrum of microorganisms [1]. This direct comparative finding establishes that the truncated derivative possesses enhanced antibacterial potency relative to the full-length 39-amino acid parent peptide isolated from toad stomach tissue. The study was the original characterization paper that identified and named both peptides.

Antimicrobial Peptide Histone H2A Broad-Spectrum Activity

Mechanism-Based Differentiation: Buforin II Kills Escherichia coli Without Membrane Lysis at 5× MIC, in Contrast to Magainin 2

Buforin II killed Escherichia coli without lysing the cell membrane even at 5 times minimal inhibitory concentration (MIC), at which concentration buforin II reduced viable cell numbers by 6 orders of magnitude [1]. In contrast, under the same conditions, magainin 2 lysed the cells to death [1]. FITC-labeled buforin II penetrated the cell membrane and accumulated inside E. coli even below its MIC, whereas FITC-labeled magainin 2 remained outside or on the cell wall even at its MIC [1]. Additionally, gel-retardation experiments demonstrated that buforin II bound to DNA and RNA of the cells over 20 times more strongly than magainin 2 [1].

Mechanism of Action Membrane Translocation Intracellular Targeting

Activity Against Multidrug-Resistant Acinetobacter baumannii: Buforin II MIC Range of 0.25-16 mg/L Compared to Cecropin P1 and Magainin II

Against 12 multidrug-resistant nosocomial isolates of Acinetobacter baumannii obtained from immunocompromised patients, buforin II exhibited an MIC range of 0.25-16 mg/L, which was the lowest minimum MIC value among the peptides tested [1]. In comparison, cecropin P1 showed an MIC range of 0.50-32 mg/L, and magainin II exhibited an MIC range of 0.50-16 mg/L [1]. The lower bound of the buforin II MIC range (0.25 mg/L) is half that of both comparator peptides, indicating superior potency against the most susceptible isolates within this clinically relevant panel.

Multidrug Resistance Acinetobacter baumannii MIC Comparison

Dimerization Strategy Selectivity: Buforin II Dimer Enhances Antibacterial Potency Without Cytotoxicity, Unlike Magainin II Dimer

Lys-linked homodimers of buforin II and magainin II were prepared and compared. Dimerization of magainin II increased both antimicrobial and cytotoxic effects, whereas the buforin II dimer conferred much greater antibacterial potency without exhibiting cytotoxic activity [1]. Membrane permeabilization experiments further revealed that the magainin II dimer rapidly disrupted both anionic and zwitterionic membranes, whereas the buforin II dimer selectively disrupted only anionic (bacterial-mimetic) membranes [1]. The buforin II dimer also retained efficient translocation across lipid bilayers and was highly effective against several antibiotic-resistant bacterial isolates [1].

Peptide Dimerization Cytotoxicity Selectivity Index

In Vivo Efficacy in Rat Sepsis Model: Buforin II Reduces Plasma Endotoxin and Cytokines Versus Rifampin-Treated and Control Groups

In a prospective, randomized, controlled study using a rat model of Acinetobacter baumannii sepsis, animals received a single intravenous dose of 1 mg/kg buforin II immediately after bacterial challenge [1]. Buforin II showed good antimicrobial activity and achieved a significant reduction of plasma endotoxin and cytokine (interleukin-6 and tumor necrosis factor-alpha) concentrations when compared with control and rifampin-treated groups [1]. Notably, the combination of buforin II plus rifampin proved to be the most effective treatment in reducing all variables measured [1].

In Vivo Efficacy Sepsis Model Endotoxin Neutralization

DNA Conformational Impact: Buforin II Induces Greater Structural Changes in Duplex DNA Than Pleurocidin and Magainin 2

A combination of fluorescence and circular dichroism spectroscopies was used to assess the structural properties of amidated versions of buforin II, pleurocidin, and magainin 2 that support their varying abilities to translocate and bind double-stranded DNA [1]. Unlike magainin 2 amide, a prototypical membrane-disruptive AMP, buforin II amide adopts a poorly helical structure in membranes closely mimicking the composition of Gram-negative bacteria such as Escherichia coli, and binds to a short duplex DNA sequence with high affinity, ultimately forming peptide-DNA condensates [1]. The study further noted that buforin II induces greater conformational changes in DNA than other AMPs examined [2].

DNA Binding Conformational Change CD Spectroscopy

Buforin II: Validated Application Scenarios Based on Comparative Evidence


Multidrug-Resistant Acinetobacter baumannii Antimicrobial Susceptibility Testing and Combination Studies

Buforin II is indicated for in vitro susceptibility testing against multidrug-resistant Acinetobacter baumannii clinical isolates, where it has demonstrated an MIC range of 0.25-16 mg/L, outperforming both cecropin P1 (0.50-32 mg/L) and magainin II (0.50-16 mg/L) at the lower potency bound [1]. This application scenario is supported by direct head-to-head comparison data against 12 nosocomial multidrug-resistant strains [1]. Procurement for this purpose is justified when screening AMP candidates against this ESKAPE pathogen, particularly when lower MIC values at the sensitive end of the distribution are sought.

Mechanism-of-Action Studies Requiring Discrimination Between Membrane-Disruptive and Intracellular-Targeting AMPs

Buforin II serves as a validated control peptide for studies that require distinguishing between membrane-disruptive and intracellular-targeting mechanisms. It has been directly compared with magainin 2, demonstrating that buforin II kills E. coli without membrane lysis even at 5× MIC, translocates intracellularly below MIC, and binds DNA/RNA over 20-fold more strongly than magainin 2 [1]. This makes buforin II a well-characterized tool for mechanistic investigations where the differential mode of action relative to pore-forming α-helical AMPs must be experimentally controlled or demonstrated.

In Vivo Gram-Negative Sepsis Models with Endotoxin and Cytokine Endpoint Measurements

Buforin II is validated for use in rat models of Acinetobacter baumannii sepsis, where a single intravenous dose of 1 mg/kg achieved significant reduction in plasma endotoxin, IL-6, and TNF-α concentrations compared to both control and rifampin-treated groups [1]. The combination of buforin II with rifampin demonstrated the most effective overall reduction in lethality, bacterial burden, and inflammatory markers [1]. This supports procurement for translational in vivo studies where both antimicrobial activity and endotoxin neutralization are relevant experimental endpoints.

AMP Dimerization and Derivative Development with Cytotoxicity Selectivity Requirements

Buforin II provides a scaffold for dimerization studies where enhanced antibacterial potency can be achieved without the concomitant cytotoxicity observed with magainin II dimerization [1]. The buforin II dimer selectively disrupts anionic (bacterial-mimetic) membranes while sparing zwitterionic membranes, unlike the magainin II dimer which disrupts both [1]. This property supports the procurement of buforin II for structure-activity relationship studies aimed at developing AMP derivatives with maintained therapeutic selectivity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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